Cas no 1330756-45-0 (5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde)

5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
- [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 1,7-dihydro-5-phenyl-
- 5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde
-
- Inchi: 1S/C12H10N4O/c17-7-10-6-16-12(13-8-14-16)15-11(10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,15)
- InChI Key: DDSDBUWZBWJQKW-UHFFFAOYSA-N
- SMILES: C12N=CNN1CC(C=O)=C(C1=CC=CC=C1)N=2
5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-154098-10.0g |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 10g |
$4176.0 | 2023-05-06 | |
Chemenu | CM459069-500mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95%+ | 500mg |
$769 | 2024-08-02 | |
Enamine | EN300-154098-50mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95.0% | 50mg |
$226.0 | 2023-09-26 | |
Aaron | AR01AG8E-500mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 500mg |
$1068.00 | 2025-02-09 | |
Aaron | AR01AG8E-5g |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 5g |
$3897.00 | 2023-12-16 | |
Enamine | EN300-154098-500mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95.0% | 500mg |
$758.0 | 2023-09-26 | |
1PlusChem | 1P01AG02-500mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 500mg |
$878.00 | 2025-03-19 | |
A2B Chem LLC | AV66114-100mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 100mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AV66114-1g |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 1g |
$1058.00 | 2024-04-20 | |
Aaron | AR01AG8E-250mg |
5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde |
1330756-45-0 | 95% | 250mg |
$687.00 | 2025-02-09 |
5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde Related Literature
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
Additional information on 5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde
Recent Advances in the Study of 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS: 1330756-45-0)
The compound 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS: 1330756-45-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic scaffold is particularly notable for its structural versatility, which allows for diverse pharmacological activities. Recent studies have focused on its synthesis, structural modifications, and biological evaluations, shedding light on its promising therapeutic potential.
One of the key areas of research involves the optimization of synthetic routes to produce 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) described a novel one-pot synthesis method that significantly improved the efficiency of the process. The method utilized a cascade reaction involving cyclization and oxidation steps, achieving a yield of over 85%. This advancement is critical for scaling up production for further pharmacological studies.
In terms of biological activity, recent investigations have highlighted the compound's potential as a kinase inhibitor. Kinases are a major target in cancer therapy, and preliminary in vitro studies have demonstrated that 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde exhibits selective inhibition against certain tyrosine kinases, including EGFR and VEGFR2. These findings were corroborated by molecular docking studies, which revealed strong binding interactions with the ATP-binding sites of these kinases. Such results suggest that this compound could serve as a lead structure for the development of novel anticancer agents.
Another promising avenue of research explores the compound's anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde showed significant suppression of pro-inflammatory cytokines in macrophage cell lines. The study attributed this activity to the modulation of the NF-κB signaling pathway, a well-known target for anti-inflammatory drugs. These findings open up possibilities for the compound's application in treating chronic inflammatory diseases.
Despite these advancements, challenges remain in the clinical translation of 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. However, the compound's unique chemical scaffold and demonstrated biological activities make it a compelling candidate for continued research.
In conclusion, the recent studies on 5-phenyl-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carbaldehyde (CAS: 1330756-45-0) underscore its potential as a versatile pharmacophore in drug discovery. With ongoing research focusing on synthetic improvements and mechanistic insights, this compound is poised to contribute significantly to the development of new therapeutic agents for cancer and inflammatory diseases.
1330756-45-0 (5-phenyl-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carbaldehyde) Related Products
- 2639413-56-0(tert-butyl 4-(2-hydroxyethyl)aminobutanoate)
- 2137552-10-2(2-Thiazolemethanesulfonyl chloride, α,4-dimethyl-)
- 860785-13-3(2-(5-Methylfuran-2-yl)quinoline)
- 42384-33-8(L-Phenylalanine,N-[(4-methylphenyl)sulfonyl]-, methyl ester)
- 126954-11-8(2,2,2-trifluoro-1-(1H-indol-3-yl)ethan-1-amine)
- 5658-12-8(Tyvelose)
- 1171924-34-7(2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester)
- 1808784-71-5([(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)tetrahydrofuran-2-yl]methanamine;hydrochloride)
- 2098127-47-8(methyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate)
- 2137779-28-1(1-(cyclopropylmethyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid)




